molecular formula C18H23BrINO3S B12826688 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide;1-iodo-2,3,4,5-tetramethylbenzene

4-bromo-N-(2-hydroxyethyl)benzenesulfonamide;1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B12826688
M. Wt: 540.3 g/mol
InChI Key: SMBSEFBVOGQSPC-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydroxyethyl)benzenesulfonamide: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique chemical properties and applications The former is a sulfonamide derivative, while the latter is a halogenated aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

4-bromo-N-(2-hydroxyethyl)benzenesulfonamide: can be synthesized through a multi-step process involving the bromination of benzenesulfonamide followed by the introduction of a hydroxyethyl group. The typical synthetic route involves:

    Bromination: Benzenesulfonamide is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.

    Hydroxyethylation: The brominated product is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.

1-iodo-2,3,4,5-tetramethylbenzene: is synthesized through the iodination of 2,3,4,5-tetramethylbenzene. The process involves:

    Iodination: 2,3,4,5-tetramethylbenzene is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom.

Industrial Production Methods

Industrial production of these compounds typically involves scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors for bromination and iodination reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-hydroxyethyl)benzenesulfonamide: undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

1-iodo-2,3,4,5-tetramethylbenzene: primarily undergoes:

    Electrophilic Substitution: The iodine atom can be replaced by other electrophiles in the presence of a catalyst.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, sodium thiolate.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts, boronic acids.

Major Products

    Nucleophilic Substitution: Substituted sulfonamides.

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Chemistry

    4-bromo-N-(2-hydroxyethyl)benzenesulfonamide: is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    1-iodo-2,3,4,5-tetramethylbenzene: is utilized in organic synthesis for the preparation of complex aromatic compounds.

Biology and Medicine

    4-bromo-N-(2-hydroxyethyl)benzenesulfonamide:

    1-iodo-2,3,4,5-tetramethylbenzene: is studied for its potential use in radiolabeling and imaging techniques.

Industry

    4-bromo-N-(2-hydroxyethyl)benzenesulfonamide: is used in the production of dyes and pigments.

    1-iodo-2,3,4,5-tetramethylbenzene: finds applications in the manufacture of specialty chemicals and materials.

Mechanism of Action

4-bromo-N-(2-hydroxyethyl)benzenesulfonamide

The compound exerts its effects primarily through the inhibition of bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, essential for bacterial growth and replication.

1-iodo-2,3,4,5-tetramethylbenzene

The compound’s mechanism of action in radiolabeling involves the incorporation of the iodine isotope into biological molecules, allowing for imaging and tracking within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-hydroxyethyl)benzenesulfonamide: Similar compounds include other sulfonamides such as sulfanilamide and sulfamethoxazole.

    1-iodo-2,3,4,5-tetramethylbenzene: Similar compounds include other halogenated aromatics like 1-chloro-2,3,4,5-tetramethylbenzene and 1-bromo-2,3,4,5-tetramethylbenzene.

Uniqueness

    4-bromo-N-(2-hydroxyethyl)benzenesulfonamide: is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity.

    1-iodo-2,3,4,5-tetramethylbenzene: stands out for its use in radiolabeling, where the iodine atom plays a crucial role in imaging applications.

These compounds, with their unique properties and applications, continue to be valuable in various fields of scientific research and industry.

Properties

Molecular Formula

C18H23BrINO3S

Molecular Weight

540.3 g/mol

IUPAC Name

4-bromo-N-(2-hydroxyethyl)benzenesulfonamide;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C10H13I.C8H10BrNO3S/c1-6-5-10(11)9(4)8(3)7(6)2;9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h5H,1-4H3;1-4,10-11H,5-6H2

InChI Key

SMBSEFBVOGQSPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)I.C1=CC(=CC=C1S(=O)(=O)NCCO)Br

Origin of Product

United States

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